molecular formula C6H6O4S B12530054 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione CAS No. 669070-03-5

2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione

Cat. No.: B12530054
CAS No.: 669070-03-5
M. Wt: 174.18 g/mol
InChI Key: VZVUFLJGKRFMBV-UHFFFAOYSA-N
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Description

2,3-Dihydro-6H-6λ⁶-thieno[3,4-b][1,4]dioxine-6,6-dione (hereafter referred to as Compound 8) is a heterocyclic organic compound featuring a fused thieno-dioxine backbone with a sulfone group (dione). Its unique electronic structure arises from the electron-withdrawing sulfone moiety and the conjugated π-system of the thieno-dioxine framework.

The molecule’s absorption characteristics and bandgap engineering make it suitable for light-harvesting applications. Its synthesis typically involves functionalizing diketopyrrolopyrrole (DPP) derivatives or analogous scaffolds with electron-deficient groups to enhance charge transport and absorption efficiency.

Properties

CAS No.

669070-03-5

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine 6,6-dioxide

InChI

InChI=1S/C6H6O4S/c7-11(8)3-5-6(4-11)10-2-1-9-5/h3-4H,1-2H2

InChI Key

VZVUFLJGKRFMBV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CS(=O)(=O)C=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxythiophene with an oxidizing agent to form the desired dioxine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups can be introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione is used as a building block for synthesizing more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules to understand its mechanism of action .

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or modulators of biological pathways, offering new avenues for drug development .

Industry: Industrially, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism by which 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

  • Bathochromic Shift: Compound 8 exhibits a moderate bathochromic shift (59.0 nm), outperforming benzo[c]thiophene (4) and quinoxaline (5) but lagging behind thieno[3,4-b]pyrazine (7) and benzo[c][1,2,5]thiadiazole (2). This indicates intermediate π-extension and electron-withdrawing effects.
  • Absorption Bandwidth (R): Compound 8’s R value (225.7 nm) surpasses most analogs except thieno[3,4-b]pyrazine (7, 5897 nm) and benzo[c]isothiazole (3, 2439 nm), suggesting broad spectral coverage beneficial for sunlight harvesting.

Electronic Bandgap and Solar Spectrum Overlap

The absorption spectra of Compound 8 and its analogs show varying degrees of overlap with the solar emission spectrum. Thieno[3,4-b]pyrazine (7) achieves the highest overlap due to its extreme bathochromic shift, while Compound 8’s moderate shift still ensures compatibility with visible and near-infrared regions.

Biological Activity

2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione is a compound of interest due to its potential biological activities. This article explores its biological effects, including cytotoxicity, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of thieno-dioxin derivatives known for various biological activities. Its structure includes a thieno ring fused with dioxin moieties, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione exhibit a range of biological activities:

  • Cytotoxicity : Studies have shown that thieno derivatives can have significant cytotoxic effects on various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 93.7 µM to over 300 µM against cancerous cells while exhibiting higher IC50 values against normal cells, indicating selective toxicity towards cancer cells .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. This includes the upregulation of pro-apoptotic factors such as caspases and downregulation of anti-apoptotic proteins .

Cytotoxic Effects

A study evaluated the cytotoxic effects of various thieno derivatives on multiple cancer cell lines (HeLa, BICR18, U87). The results showed that several compounds induced significant apoptosis in cancer cells after 24 hours of treatment. The observed percentages of early apoptosis ranged from 5% to 10%, with late apoptosis and necrosis also noted .

CompoundCell LineIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Compound AHeLa1507.81.41.9
Compound BBICR182009.56.40.8
Compound CU872505.01.56.8

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that these compounds could inhibit key signaling pathways involved in cell proliferation and survival. For example, the inhibition of VEGF2 tyrosine kinase activity was noted in related thieno derivatives, highlighting their potential as anti-cancer agents .

Therapeutic Potential

Given their selective cytotoxicity and ability to induce apoptosis in cancer cells, compounds like 2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione are being explored for their therapeutic applications in oncology. Their ability to modulate various signaling pathways makes them promising candidates for further development.

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